molecular formula C11H11Cl2NO3 B8672954 Ethyl 2-(3,5-dichlorophenylaminocarbonyl)acetate CAS No. 72324-45-9

Ethyl 2-(3,5-dichlorophenylaminocarbonyl)acetate

Cat. No. B8672954
M. Wt: 276.11 g/mol
InChI Key: UZUJVOXDFWXBTB-UHFFFAOYSA-N
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Patent
US05599813

Procedure details

In 200 ml of dichloromethane were dissolved 5.0 g of monoethyl malonate and 6.12 g of 3,5-dichloroaniline. Under cooling with ice, to the solution was added 8.57 g of N,N'-dicyclohexylcarbodiimide, followed by stirring at room temperature for 5 hours. Insoluble materials was removed by filtration. The filtrate was diluted with ethyl acetate and washed with 1N hydrochloric acid and dried over anhydrous magnesium sulfate. The residue was purified by silica gel column chromatography using 250 g of silica gel and using chloroform-acetone (20:1 by volume) as an eluent to obtain 6.57 g of the oily titled compound.
Quantity
8.57 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.12 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.[Cl:10][C:11]1[CH:12]=[C:13]([CH:15]=[C:16]([Cl:18])[CH:17]=1)[NH2:14].C1(N=C=NC2CCCCC2)CCCCC1>ClCCl>[Cl:10][C:11]1[CH:12]=[C:13]([NH:14][C:3]([CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6])=[O:5])[CH:15]=[C:16]([Cl:18])[CH:17]=1

Inputs

Step One
Name
Quantity
8.57 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
6.12 g
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under cooling with ice, to the solution
CUSTOM
Type
CUSTOM
Details
Insoluble materials was removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)NC(=O)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.57 g
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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